(R)-5-Bromo Naproxen
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Overview
Description
®-5-Bromo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring. The addition of the bromine atom enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo Naproxen typically involves the bromination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where Naproxen is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of ®-5-Bromo Naproxen may involve continuous flow chemistry techniques to ensure high yield and purity. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the bromination reaction.
Types of Reactions:
Oxidation: ®-5-Bromo Naproxen can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, reverting to Naproxen or forming other reduced products.
Substitution: The bromine atom in ®-5-Bromo Naproxen can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.
Major Products:
Oxidation: Formation of brominated quinones or other oxidized derivatives.
Reduction: Formation of Naproxen or other reduced derivatives.
Substitution: Formation of various substituted Naproxen derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo Naproxen has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of ®-5-Bromo Naproxen is similar to that of Naproxen. It acts as a nonselective inhibitor of the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-5-Bromo Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Comparison with Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with a similar mechanism of action but different chemical structure.
Uniqueness: ®-5-Bromo Naproxen is unique due to the presence of the bromine atom, which can enhance its chemical reactivity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Naproxen.
Properties
IUPAC Name |
(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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